molecular formula C10H15NO3 B1323743 Ethyl 7-cyano-2-oxoheptanoate CAS No. 890097-92-4

Ethyl 7-cyano-2-oxoheptanoate

Cat. No. B1323743
M. Wt: 197.23 g/mol
InChI Key: VXGHEWJJXAKEGQ-UHFFFAOYSA-N
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Description

Ethyl 7-cyano-2-oxoheptanoate is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and is a key component in the synthesis of several heterocyclic compounds .


Synthesis Analysis

The synthesis of Ethyl 7-cyano-2-oxoheptanoate involves several steps. One method involves the Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution. This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of Ethyl 7-cyano-2-oxoheptanoate . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular structure of Ethyl 7-cyano-2-oxoheptanoate is determined by its molecular formula, C10H15NO3 . The structure can be analyzed using single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability .


Chemical Reactions Analysis

Ethyl 7-cyano-2-oxoheptanoate is involved in various chemical reactions. For instance, it can be used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . It can also undergo reactions with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-cyano-2-oxoheptanoate can be determined using various methods. For instance, its molecular weight is 197.23 . More detailed properties such as density, boiling point, and other characteristics can be obtained through further analysis .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis Methods : Ethyl 7-cyano-2-oxoheptanoate and similar compounds have been synthesized through various improved methods, enhancing yields and simplifying processes. One method involves the reaction of cycloheptanone with potassium persulfate in ethanol, leading to ethyl 7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).

  • Photochemical Reactions : Photochemical reactions of related compounds in alcoholic solutions can produce various ω-alkoxycarbonyl esters, demonstrating the reactivity and potential applications in organic synthesis (Tokuda, Watanabe, & Itoh, 1978).

  • Intermediate in Synthesis : Ethyl 7-cyano-2-oxoheptanoate serves as an intermediate in synthesizing complex organic compounds, such as 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an important chemical in various synthetic pathways (Takeda, Amano, & Tsuboi, 1977).

  • Gas Chromatography Monitoring : The compound is also used in studies involving gas chromatography, specifically in monitoring the conversion of cycloheptanone to methyl 7-oxoheptanoate, showcasing its role in analytical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).

  • Antiproliferative Activity : In medical research, derivatives of ethyl 7-oxoheptanoate have been synthesized and tested for antiproliferative activity against cancer cells, indicating potential therapeutic applications (Nurieva et al., 2015).

  • Synthesis of Cilastatin Intermediate : Ethyl 7-chloro-2-oxoheptylate, a related compound, is an intermediate in cilastatin synthesis, emphasizing its importance in pharmaceutical manufacturing (Chen Xin-zhi, 2006).

Safety And Hazards

Ethyl 7-cyano-2-oxoheptanoate should be handled with care due to its potential hazards. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to use protective clothing and eye protection when handling this chemical .

Future Directions

Ethyl 7-cyano-2-oxoheptanoate has potential applications in the synthesis of various heterocyclic compounds . Its use in the synthesis of highly substituted tetrahydroquinolines has been reported . Future research could explore more efficient and environmentally friendly methods for the synthesis of Ethyl 7-cyano-2-oxoheptanoate and its derivatives, as well as their potential applications in various fields .

properties

IUPAC Name

ethyl 7-cyano-2-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGHEWJJXAKEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641279
Record name Ethyl 7-cyano-2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-cyano-2-oxoheptanoate

CAS RN

890097-92-4
Record name Ethyl 7-cyano-2-oxoheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyano-2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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